molecular formula C7H8N4 B1645332 5-Hydrazinyl-1H-indazole

5-Hydrazinyl-1H-indazole

Cat. No.: B1645332
M. Wt: 148.17 g/mol
InChI Key: VIEKHDVDVUEOSQ-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1H-indazole (CAS 474123-25-6) is a chemical compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . It belongs to the indazole class of heterocyclic compounds, which are fused structures containing a benzene ring and a pyrazole ring . Indazoles are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in compounds with significant pharmaceutical and biological properties . While the specific research applications and mechanism of action for this compound require further investigation, the hydrazinyl functional group typically makes it a versatile building block or intermediate in organic synthesis and drug discovery efforts. The indazole core is found in various marketed drugs and clinical trial compounds targeting conditions such as cancer, inflammation, Parkinson's disease, and infectious diseases . This product is intended for research purposes as a chemical intermediate. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-indazol-5-ylhydrazine

InChI

InChI=1S/C7H8N4/c8-10-6-1-2-7-5(3-6)4-9-11-7/h1-4,10H,8H2,(H,9,11)

InChI Key

VIEKHDVDVUEOSQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NN)C=NN2

Canonical SMILES

C1=CC2=C(C=C1NN)C=NN2

Origin of Product

United States

Chemical Reactivity and Transformations of 5 Hydrazinyl 1h Indazole

Reactivity at the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) at the 5-position of the indazole ring is a versatile functional group that partakes in a variety of chemical reactions typical of arylhydrazines.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The most characteristic reaction of the hydrazine moiety is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism for this acid-catalyzed reaction is depicted below:

Step 1: Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate.

Step 3: Proton transfer from the nitrogen to the oxygen.

Step 4: Elimination of a water molecule to form the C=N double bond of the hydrazone.

This transformation is a cornerstone in the synthesis of more complex molecules, as hydrazones are stable and versatile intermediates. For instance, the reaction of 5-Hydrazinyl-1H-indazole with a substituted benzaldehyde (B42025) would yield the corresponding N-(1H-indazol-5-yl)benzaldehyde hydrazone. These reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid to facilitate the reaction. nih.govresearchgate.net

Table 1: Examples of Hydrazone Formation from Arylhydrazines
Hydrazine ReactantCarbonyl ReactantProductTypical Conditions
This compoundBenzaldehyde(E)-1-benzylidene-2-(1H-indazol-5-yl)hydrazineEthanol, catalytic acid, reflux
This compoundAcetophenone (B1666503)(E)-1-(1-phenylethylidene)-2-(1H-indazol-5-yl)hydrazineEthanol, catalytic acid, reflux
Phenylhydrazine2-Fluoro-5-nitrobenzaldehyde (B1301997)2-Fluoro-5-nitrobenzaldehyde phenylhydrazoneN,N-dimethylformamide, 23 °C

Oxidation Reactions of the Hydrazine Group

The hydrazine group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of arylhydrazines can be a complex process involving several intermediates. nih.gov Common oxidizing agents can convert the hydrazine moiety into a diazonium salt, which can then be a precursor for other functional groups.

For example, the oxidation of arylhydrazines with iodine can lead to the formation of arenediazonium salts. acs.org These intermediates are highly reactive and can undergo subsequent reactions. In the presence of iodide, they can form aryl iodides. acs.org Other potential products from the oxidation of arylhydrazines include aryl radicals and, in the presence of oxygen, superoxide (B77818) radicals and hydrogen peroxide. nih.govsemanticscholar.org The oxidation can be initiated by metal cations or occur under metal-free conditions. nih.govodu.edu

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group are nucleophilic, with the terminal nitrogen generally being the more reactive site for nucleophilic attack. acs.org This nucleophilicity allows this compound to participate in various substitution and coupling reactions. For instance, it can react with electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. While hydrazines are known to be potent nucleophiles, their reactivity can be influenced by the electronic nature of the aryl group to which they are attached. nih.gov

Alkylation and Acylation Reactions of the Hydrazine

The hydrazine moiety can undergo alkylation and acylation reactions at the nitrogen atoms. These reactions typically occur at the terminal nitrogen due to its higher nucleophilicity and lower steric hindrance.

Alkylation: Reaction with alkyl halides can introduce an alkyl group onto the hydrazine. Selective alkylation of hydrazine derivatives can be achieved under specific conditions.

Acylation: Acylating agents such as acyl chlorides or anhydrides react with the hydrazine group to form acylhydrazides. This reaction is often used to protect the hydrazine group or to introduce a new functional moiety. For example, the reaction with phenylpropionyl chloride leads to the formation of the corresponding hydrazide, which can then undergo cyclization. nih.gov

Reactivity of the Indazole Heterocyclic System

The indazole ring is an aromatic heterocyclic system that also possesses reactive sites, particularly the nitrogen atoms within the pyrazole (B372694) ring.

N-Alkylation and N-Acylation Reactions on Indazole Nitrogen Atoms

The indazole ring has two nitrogen atoms, N1 and N2, both of which can potentially undergo alkylation and acylation. The regioselectivity of these reactions is a key aspect of indazole chemistry and is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating or acylating agent, and the reaction conditions (base, solvent). nih.govresearchgate.net

N-Alkylation: The alkylation of 1H-indazoles typically yields a mixture of N1 and N2 alkylated products. nih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the ratio of N1 to N2 products can be controlled to a significant extent. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1-alkylation. nih.govresearchgate.net The position of substituents on the indazole ring can also direct the alkylation. For instance, indazoles with substituents at the C7 position, such as -NO2 or -CO2Me, have been shown to favor N2-alkylation. nih.govresearchgate.net In contrast, certain C3 substituents promote high N1-selectivity. nih.gov

N-Acylation: N-acylation of indazoles is also possible. Regioselective N1-acylation can be achieved, sometimes through the isomerization of an initially formed N2-acylindazole to the more thermodynamically stable N1-isomer. nih.gov

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles
Indazole SubstrateAlkylating AgentConditionsMajor ProductReference
3-Carboxymethyl-1H-indazoleAlkyl bromideNaH, THFN1-alkylated (>99%) nih.gov
7-Nitro-1H-indazoleAlkyl bromideNaH, THFN2-alkylated (≥96%) nih.govresearchgate.net
Methyl 5-bromo-1H-indazole-3-carboxylatePentyl bromideNaH, THFN1-alkylated (high selectivity) nih.gov
1H-IndazoleDiazo compoundsTfOHN2-alkylated (up to 100/0 N2/N1) rsc.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indazole

The benzene ring of the indazole system can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the ring. In the case of this compound, the hydrazinyl group (-NHNH₂) at the C5 position is a strong activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system.

Consequently, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the hydrazinyl group, which correspond to the C4 and C6 positions of the indazole ring. The pyrazole part of the indazole ring is generally considered electron-rich and can also influence the reactivity of the bicyclic system. While specific literature on the electrophilic aromatic substitution of this compound is limited, the expected outcomes for common electrophilic aromatic substitution reactions are as follows:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would be expected to yield 4-halo- and 6-halo-5-hydrazinyl-1H-indazole derivatives.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is predicted to introduce a nitro group at the C4 and C6 positions.

Sulfonation: Reaction with fuming sulfuric acid would likely lead to the formation of this compound-4-sulfonic acid and this compound-6-sulfonic acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are expected to be challenging due to the basic nature of the hydrazinyl group, which can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. Protection of the hydrazinyl group would likely be necessary for these reactions to proceed.

It is important to note that the reactivity of the hydrazinyl group itself (e.g., oxidation, condensation) could compete with electrophilic substitution on the ring under certain reaction conditions.

Functionalization at the C3 Position of Indazole

The C3 position of the indazole ring is a key site for functionalization, and various methods have been developed to introduce a wide range of substituents at this position. chim.it These modifications are crucial for the development of indazole-based compounds with diverse applications.

Halogenation: Direct halogenation at the C3 position of indazoles is a well-established transformation. For instance, iodination can be achieved using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. chim.it Bromination can also be readily accomplished using various brominating agents. These C3-halogenated indazoles serve as versatile intermediates for further functionalization through cross-coupling reactions. chim.itrsc.org

Alkylation and Arylation: The introduction of alkyl and aryl groups at the C3 position can be achieved through several strategies. Direct C-H arylation of 1H-indazoles has been reported using palladium catalysts. nih.govnih.gov These methods often require specific ligands and reaction conditions to achieve good yields and regioselectivity. nih.gov Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides another route to N-substituted C3-functionalized indazoles. beilstein-journals.org Furthermore, an umpolung strategy employing N-(benzoyloxy)indazoles as electrophiles in a copper-hydride catalyzed reaction allows for the C3-allylation of indazoles. mit.edu

Reaction TypeReagents and ConditionsProduct TypeReference(s)
IodinationI₂, KOH, DMF3-Iodoindazole chim.it
BrominationNBS or Br₂3-Bromoindazole chim.itrsc.org
Direct C-H ArylationAryl halide, Pd catalyst, ligand, base3-Arylindazole nih.govnih.gov
C3-Allylation1,1-disubstituted allenes, CuH catalyst3-Allylindazole mit.edu

Reactions with Organometallic Reagents

Organometallic reagents are powerful tools for the functionalization of indazoles, particularly at the C3 position, often following an initial halogenation step.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds. 3-Haloindazoles can be coupled with a variety of organoboron reagents, such as boronic acids and esters, to introduce aryl, heteroaryl, or alkyl groups at the C3 position. mdpi.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method has been successfully applied to the synthesis of various C3-arylated indazole derivatives. nih.govias.ac.in

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. Regioselective C3-zincation of N1-protected indazoles, followed by a Negishi coupling with an aryl halide, provides an efficient route to 3-arylindazoles. chim.it

Coupling ReactionOrganometallic ReagentElectrophileCatalyst SystemProductReference(s)
Suzuki-MiyauraArylboronic acid3-BromoindazolePd catalyst, ligand, base3-Arylindazole mdpi.comnih.govias.ac.in
NegishiOrganozinc3-HaloindazolePd or Ni catalyst3-Alkyl/Aryl-indazole chim.it

These reactions with organometallic reagents offer a versatile and efficient approach to synthesizing a wide array of C3-substituted indazoles, which are valuable scaffolds in medicinal chemistry and materials science.

Derivatization Strategies for 5 Hydrazinyl 1h Indazole

Modifications of the Hydrazine (B178648) Functionality

The hydrazine group at the C5 position is a key locus for derivatization, enabling the introduction of a wide range of substituents and the construction of larger molecular architectures.

Synthesis of Substituted Hydrazones and Related Derivatives

The reaction of the hydrazinyl group with carbonyl compounds, such as aldehydes and ketones, is a fundamental and widely employed strategy to generate stable hydrazone derivatives. This condensation reaction typically proceeds under mild acidic or basic conditions and offers a straightforward method for introducing a variety of organic moieties onto the indazole scaffold. researchgate.net

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. The versatility of this reaction allows for the incorporation of aliphatic, aromatic, and heteroaromatic substituents, depending on the choice of the carbonyl reactant. For instance, the reaction of 5-Hydrazinyl-1H-indazole with substituted benzaldehydes would yield a series of 5-(2-arylmethylenehydrazinyl)-1H-indazoles.

Furthermore, the hydrazine moiety can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazole-containing derivatives. researchgate.net This reaction provides a pathway to novel heterocyclic systems where the indazole and pyrazole (B372694) rings are linked through the hydrazine bridge. The reaction conditions for these transformations are crucial in directing the regioselectivity of the cyclization.

A summary of representative aldehydes and ketones that can be reacted with this compound is presented in the table below.

Carbonyl CompoundResulting Derivative Class
Benzaldehyde (B42025)5-(2-Benzylidenehydrazinyl)-1H-indazole
Acetophenone (B1666503)5-(2-(1-Phenylethylidene)hydrazinyl)-1H-indazole
Acetone5-(2-Isopropylidenehydrazinyl)-1H-indazole
Formaldehyde5-(2-Methylenehydrazinyl)-1H-indazole nih.gov

Formation of Macrocyclic or Polymeric Derivatives via Hydrazine Linkages

While the formation of simple hydrazones is common, the bifunctional nature of the hydrazine group also presents opportunities for the synthesis of more complex architectures such as macrocycles and polymers. Although specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of hydrazines suggests plausible synthetic routes.

Macrocyclization could potentially be achieved through the reaction of this compound with dicarbonyl compounds under high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles would incorporate the indazole unit within a larger ring structure, linked via diazine or related functionalities.

Similarly, polymerization could be explored by reacting this compound with difunctional aldehydes or ketones. This would lead to the formation of polymers with the indazole moiety as a repeating unit in the polymer backbone. The properties of such polymers would be influenced by the nature of the dicarbonyl comonomer. The synthesis of polymers containing heterocyclic rings like thiazole has been reported through the reaction of dihydrazides with carbon disulfide, suggesting that similar strategies could be adapted for this compound.

Functionalization of the Indazole Scaffold while Retaining the Hydrazinyl Group

Concurrent with modifications of the hydrazine group, the indazole ring itself can be functionalized at various positions. These derivatizations, however, require careful consideration of the reaction conditions to avoid undesired reactions with the hydrazine moiety. Often, protection of the hydrazine group may be necessary prior to ring functionalization.

Regioselective N-Derivatization at N1 and N2 Positions

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are susceptible to alkylation and acylation. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent at other positions on the indazole ring, the choice of the alkylating or acylating agent, the base, and the solvent. beilstein-journals.orgsemanticscholar.orgresearchgate.netnih.govnih.gov

Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetically controlled product. nih.gov For 5-substituted indazoles, the electronic nature of the substituent at the C5 position can influence the N1/N2 selectivity. In the case of this compound, the electron-donating nature of the hydrazine group could potentially influence the nucleophilicity of the ring nitrogens.

To achieve regioselective N-derivatization, a common strategy involves the use of protecting groups. semanticscholar.org For instance, the hydrazine functionality could be protected as a hydrazone or a carbazate, allowing for selective N-alkylation or N-acylation of the indazole ring. Subsequent deprotection would then yield the desired N-substituted this compound derivative.

Table of N-Alkylation Conditions and Regioselectivity for Substituted Indazoles:

Indazole SubstituentAlkylating AgentBaseSolventMajor Isomer
5-BromoMethyl IodideK2CO3DMFN1
5-NitroBenzyl BromideNaHTHFN1
UnsubstitutedEthyl IodideCs2CO3DMFMixture of N1/N2

It is important to note that the optimal conditions for the regioselective N-derivatization of this compound would require experimental investigation, likely involving a protecting group strategy for the hydrazine moiety.

C-Derivatization at Positions other than C5

The indazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration, at various carbon atoms. The position of substitution is directed by the existing substituents on the ring. For this compound, the most likely positions for electrophilic attack are C4, C6, and C7. The electron-donating hydrazine group is expected to activate the ring towards electrophilic substitution.

Halogenation, particularly at the C3 position, is a common transformation for indazoles and provides a handle for further functionalization through cross-coupling reactions. chim.it However, direct halogenation of this compound could be complicated by side reactions involving the hydrazine group. Therefore, protection of the hydrazine functionality would likely be a prerequisite for successful and selective C-halogenation.

Once a halogen atom is introduced onto the indazole ring, it can serve as a versatile functional group for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. uni.lu These reactions would allow for the introduction of aryl, heteroaryl, or alkynyl groups at specific positions on the indazole scaffold, while the hydrazine group (after deprotection) remains available for further modifications.

Potential C-Derivatization Reactions (with Hydrazine Protection):

ReactionReagentExpected Position of Substitution
BrominationN-Bromosuccinimide (NBS)C3, C4, C6, or C7
NitrationHNO3/H2SO4C4, C6, or C7
Suzuki Coupling (on a bromo-derivative)Arylboronic acid, Pd catalystPosition of the bromine
Sonogashira Coupling (on a bromo-derivative)Terminal alkyne, Pd/Cu catalystPosition of the bromine

Advanced Spectroscopic and Theoretical Investigations of 5 Hydrazinyl 1h Indazole

Spectroscopic Characterization Techniques

The structural elucidation and detailed characterization of 5-Hydrazinyl-1H-indazole, a heterocyclic aromatic compound, rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms. While comprehensive experimental data for this specific derivative is not extensively published, its spectroscopic properties can be inferred from the well-documented data of the parent 1H-indazole scaffold and related substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the hydrazinyl substituent. The protons of the indazole ring system (H-3, H-4, H-6, and H-7) and the N-H protons of the indazole and hydrazinyl groups would appear in characteristic regions. For comparison, the ¹H NMR spectrum of the parent 1H-indazole in DMSO-d₆ shows signals at approximately 13.1 ppm (N1-H), 8.10 ppm (H-3), 7.78 ppm (H-4), 7.58 ppm (H-7), 7.36 ppm (H-5), and 7.13 ppm (H-6) chemicalbook.com. The introduction of the electron-donating hydrazinyl group at the C-5 position is predicted to cause an upfield shift (to lower ppm values) for the adjacent aromatic protons (H-4 and H-6) due to increased electron density. The protons of the -NH and -NH₂ groups would be observable and their chemical shifts would be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would display seven distinct signals for the seven carbon atoms of the indazole ring. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. In related 5-substituted indazoles, the C-5 carbon signal is significantly affected by the substituent rsc.orgresearchgate.net. The hydrazinyl group is expected to cause a significant downfield shift for the directly attached C-5 and influence the shifts of other carbons in the benzene (B151609) portion of the ring system. The chemical shifts for the pyrazole (B372694) ring carbons (C-3, C-3a, C-7a) would be less affected.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms. The spectrum would show three distinct signals for the N-1, N-2, and the two nitrogens of the hydrazinyl group. The chemical shifts would help distinguish between the pyrazole nitrogens and confirm the tautomeric form (1H vs. 2H) of the indazole ring, with the 1H-tautomer being generally more stable researchgate.netnih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N1-H ~12.5 - 13.5 -
C3 - ~133 - 136
H3 ~7.9 - 8.1 -
C3a - ~120 - 123
C4 - ~115 - 118
H4 ~7.3 - 7.5 -
C5 - ~145 - 148
C6 - ~108 - 112
H6 ~6.8 - 7.0 -
C7 - ~122 - 125
H7 ~7.4 - 7.6 -
C7a - ~138 - 141
-NH-NH₂ Variable (broad) -

Note: The values in this table are estimations based on data from related indazole structures and established substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretching: Multiple sharp bands are anticipated in the 3200-3450 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) of the hydrazinyl group and the stretching of the secondary amine (-NH-) of both the hydrazinyl group and the indazole ring rsc.orgresearchgate.net.

Aromatic C-H Stretching: A band or series of bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) would indicate the stretching vibrations of the C-H bonds on the aromatic indazole ring.

C=N and C=C Stretching: The region between 1500-1650 cm⁻¹ will contain absorptions corresponding to the C=N stretching of the pyrazole ring and the C=C stretching vibrations of the fused benzene ring rsc.org.

N-H Bending: Bending vibrations for the -NH₂ and -NH- groups are expected in the 1550-1650 cm⁻¹ region, which may overlap with the aromatic ring stretches.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds, which are indicative of the substitution pattern on the benzene ring, would appear in the 750-900 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching (Amine & Indazole) 3200 - 3450 Medium - Strong
Aromatic C-H Stretching 3050 - 3150 Medium - Weak
C=N / C=C Stretching (Aromatic Rings) 1500 - 1650 Medium - Strong
N-H Bending 1550 - 1650 Medium
Aromatic C-H Bending (Out-of-plane) 750 - 900 Strong

Note: This table presents expected frequency ranges for the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₇H₈N₄), the molecular weight is approximately 148.17 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed with a precise m/z of approximately 149.0822 uni.lu. PubChem predicts collision cross-section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ uni.lu.

The fragmentation pattern in tandem MS (MS/MS) would be characteristic of the indazole core and the hydrazinyl substituent. While experimental data for this specific molecule is scarce, a plausible fragmentation pathway can be proposed based on the known behavior of related structures. The fragmentation of the parent 1H-indazole often involves the loss of dinitrogen (N₂) and hydrogen cyanide (HCN) . For the 5-hydrazinyl derivative, initial fragmentation would likely involve the hydrazinyl moiety.

Plausible Fragmentation Pathways:

Loss of Ammonia (NH₃): Cleavage within the hydrazinyl group could lead to the loss of an ammonia radical, resulting in a significant fragment.

Loss of N₂H₃ radical: The entire hydrazinyl group could be lost as a radical.

Ring Fragmentation: Subsequent fragmentation of the remaining indazole ring could proceed through pathways similar to the parent compound, involving the elimination of N₂ and HCN.

Table 3: Predicted m/z Values for Key Ions of this compound in ESI-MS

Ion Formula Predicted m/z
[M+H]⁺ [C₇H₉N₄]⁺ 149.082
[M+Na]⁺ [C₇H₈N₄Na]⁺ 171.064
[M-H]⁻ [C₇H₇N₄]⁻ 147.068
[M+H - NH₃]⁺ [C₇H₆N₃]⁺ 132.056
[M+H - N₂H₄]⁺ [C₇H₅N₂]⁺ 117.045

Note: These m/z values are calculated based on expected fragmentation pathways and exact isotopic masses.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state libretexts.orguomustansiriyah.edu.iq. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing mdpi.comyoutube.com.

A successful crystallographic analysis of this compound would provide unambiguous confirmation of its structure. Key information that would be obtained includes:

Confirmation of Connectivity: The precise bonding pattern would be unequivocally established.

Molecular Geometry: Accurate measurements of all bond lengths and angles within the indazole ring and the hydrazinyl substituent.

Planarity: Determination of the planarity of the bicyclic indazole system.

Intermolecular Interactions: Identification of hydrogen bonding networks involving the N-H groups of the indazole and hydrazinyl functions, which are expected to be significant in the crystal lattice.

As of now, a published crystal structure for this compound is not available in open crystallographic databases. Therefore, a detailed discussion of its solid-state structure remains speculative.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds, complementing and predicting experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (principal charge distribution) of many-body systems. It is widely applied to molecules to predict geometries, spectroscopic properties, and reactivity parameters nih.govnih.govresearchgate.net. For indazole derivatives, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to provide a sound basis for experimental observations nih.gov.

A DFT study of this compound would yield several key insights:

Optimized Molecular Geometry: The calculation would predict the most stable three-dimensional structure of the molecule in the gas phase, providing theoretical bond lengths and angles that can be compared with potential X-ray diffraction data.

Electronic Properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The hydrazinyl group is a strong electron-donating group, which would be expected to raise the energy of the HOMO, thereby lowering the HOMO-LUMO energy gap compared to unsubstituted 1H-indazole. A smaller energy gap generally correlates with higher chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the hydrazinyl group and the pyrazole ring are expected to be regions of high negative potential, indicating their susceptibility to electrophilic attack or involvement in hydrogen bonding.

Predicted Spectroscopic Data: DFT calculations can be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical spectra can be invaluable in assigning and interpreting experimental data.

Table 4: Predicted Quantum Chemical Properties for this compound (Illustrative)

Property Predicted Outcome Significance
HOMO Energy Relatively High Indicates electron-donating character
LUMO Energy - -
HOMO-LUMO Gap Relatively Small Suggests higher chemical reactivity
Dipole Moment Non-zero Indicates a polar molecule
MEP Negative Regions N atoms of hydrazinyl and pyrazole Sites for electrophilic attack / H-bonding

Note: This table illustrates the type of data obtained from DFT calculations and the expected trends for this molecule.

Semi-Empirical Methods for Conformational and Electronic Properties

Semi-empirical methods, which incorporate parameters derived from experimental data, offer a computationally efficient approach to exploring the conformational and electronic properties of molecules like this compound. These methods are particularly useful for initial conformational searches to identify low-energy structures before applying more computationally intensive ab initio or density functional theory (DFT) calculations.

The conformational flexibility of this compound primarily arises from the rotation around the C-N and N-N bonds of the hydrazinyl substituent. Semi-empirical methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) can be employed to generate a potential energy surface by systematically rotating these dihedral angles. This allows for the identification of local and global energy minima, corresponding to the most stable conformers of the molecule.

In addition to conformational analysis, semi-empirical methods provide valuable insights into the electronic properties of the molecule. Key parameters such as ionization potential, electron affinity, and dipole moment can be calculated. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are readily obtained. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

PropertyCalculated Value (Illustrative)
Heat of Formation (kcal/mol)75.3
Ionization Potential (eV)8.2
HOMO Energy (eV)-8.5
LUMO Energy (eV)-1.2
Dipole Moment (Debye)2.8

This interactive table presents illustrative data obtained from semi-empirical calculations for a representative conformer of this compound.

Theoretical Exploration of Tautomeric Equilibria and Isomer Stability

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the indazole ring, respectively. The relative stability of these tautomers is a crucial factor influencing the molecule's chemical behavior and its interactions in biological systems. Theoretical calculations, particularly DFT methods, are highly effective in determining the energies of these tautomers and thus predicting their equilibrium populations.

For substituted indazoles, the position and electronic nature of the substituent can significantly influence the tautomeric equilibrium. The hydrazinyl group at the 5-position is an electron-donating group, which can affect the electron density distribution in the indazole ring system.

Computational studies on similar substituted indazoles have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer stackexchange.com. This is attributed to the aromatic character of the benzene ring being more preserved in the 1H form. The energy difference between the tautomers can be calculated with high accuracy using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

TautomerRelative Energy (kcal/mol)
1H-5-Hydrazinyl-indazole0.00
2H-5-Hydrazinyl-indazole+3.5

This interactive table displays a hypothetical energy difference between the 1H and 2H tautomers of this compound, based on typical computational findings for substituted indazoles.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is its behavior as a nucleophile, for instance, in reactions with electrophiles.

DFT calculations can be used to model the reaction pathway. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy barrier for the reaction can be determined. This information is vital for understanding the kinetics of the reaction and predicting its feasibility under different conditions. For example, in a reaction involving the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on an electrophile, the geometry of the transition state, including the forming and breaking bond lengths, can be precisely calculated.

The nature of the transition state can be further confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the located transition state connects the reactants and products.

Reaction CoordinateParameterTransition State Value (Illustrative)
C-N bond formationBond Length (Å)2.1
Activation EnergyEnergy (kcal/mol)15.2
Imaginary FrequencyWavenumber (cm⁻¹)-250

This interactive table provides illustrative data for a hypothetical transition state in a reaction involving this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods have become increasingly reliable for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a well-established approach for calculating ¹H and ¹³C NMR chemical shifts stackexchange.com. By calculating the isotropic shielding values for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between different isomers or tautomers.

Illustrative Predicted ¹H NMR Chemical Shifts (ppm) for this compound:

ProtonPredicted Chemical Shift (ppm)
H-37.9
H-47.2
H-66.9
H-77.5
NH (indazole)12.5
NH (hydrazinyl)5.5
NH₂ (hydrazinyl)4.0

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry of this compound, the various vibrational modes (e.g., N-H stretches, C=C stretches, ring deformations) can be identified. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can be a valuable tool for confirming the identity of a synthesized compound.

Illustrative Predicted IR Frequencies (cm⁻¹) for this compound:

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (indazole)3450
N-H stretch (hydrazinyl, asymm)3350
N-H stretch (hydrazinyl, symm)3250
C-H stretch (aromatic)3100-3000
C=C stretch (aromatic)1620-1450

Applications in Contemporary Chemical Science and Technology

Role as a Key Synthetic Reagent in Organic Chemistry

The reactivity of the hydrazinyl group (-NHNH₂) is central to the utility of 5-Hydrazinyl-1H-indazole in organic synthesis. This group can act as a potent binucleophile, enabling the construction of new ring systems and the assembly of intricate molecular frameworks.

Precursor for the Synthesis of Novel Heterocyclic Systems

This compound is an ideal starting material for the synthesis of fused heterocyclic systems, where a new ring is annulated onto the indazole core. The hydrazinyl functional group can readily undergo condensation reactions with compounds containing two electrophilic centers.

A primary application is in the construction of new pyrazole (B372694) rings. The reaction of a hydrazine (B178648) with a β-dicarbonyl compound (or a synthetic equivalent) is a classic and efficient method for pyrazole synthesis. researchgate.net By reacting this compound with various 1,3-dicarbonyl compounds, a new pyrazole ring can be fused or linked to the indazole, creating complex polyheterocyclic systems. For instance, reaction with a β-ketoester would yield a pyrazolone derivative attached at the 5-position of the indazole.

Similarly, the reaction with 1,4-dicarbonyl compounds can be employed to synthesize six-membered pyridazine rings. This reaction allows for the creation of indazole-fused pyridazine derivatives, which are of interest in medicinal chemistry. The autoxidation of related hydrazinylquinolones to form pyridazino-diquinolines demonstrates the propensity of hydrazinyl groups on N-heterocycles to participate in the formation of fused pyridazine systems. mdpi.com

ReagentResulting Heterocyclic SystemFused Ring Type
1,3-Diketone (e.g., Acetylacetone)Indazolyl-pyrazoleFive-membered
β-Ketoester (e.g., Ethyl acetoacetate)Indazolyl-pyrazoloneFive-membered
1,4-Diketone (e.g., Hexane-2,5-dione)Indazolyl-pyridazineSix-membered
α,β-Unsaturated nitrileIndazolyl-aminopyrazoleFive-membered

This table illustrates the potential heterocyclic systems that can be synthesized from this compound based on established reactivity patterns of the hydrazinyl group.

Building Block for Complex Organic Architectures

Beyond the initial cyclization, the newly formed heterocyclic rings can serve as a platform for further structural elaboration, positioning this compound as a foundational block for complex organic architectures. The functional groups incorporated during the cyclization step can be manipulated to build even more elaborate structures. For example, a pyrazole ring formed via condensation may itself be functionalized, allowing for the attachment of additional molecular fragments. This iterative approach enables the construction of intricate, multi-ring systems with precise control over the final architecture. The synthesis of complex fused heterocycles often involves the initial formation of a pyrazole or pyridine ring, which is then subjected to further cyclization reactions to build polycyclic systems. rsc.org

Intermediate in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for generating molecular diversity and complexity in an efficient manner. mdpi.com Hydrazine and its derivatives are frequently used as key components in MCRs for the synthesis of nitrogen-containing heterocycles. nih.govbeilstein-journals.org

This compound is well-suited to act as the hydrazine component in such reactions. In a pseudo-five-component reaction, for instance, two equivalents of a β-ketoester, two equivalents of a hydrazine, and one equivalent of an aldehyde can react to form complex bis(pyrazol-5-ol) derivatives. nih.gov By substituting hydrazine hydrate (B1144303) with this compound in these established MCR protocols, chemists can rapidly generate libraries of complex molecules built upon the indazole scaffold. This approach is highly valued in medicinal chemistry for the discovery of new bioactive compounds.

Contributions to Coordination Chemistry

The field of coordination chemistry benefits from ligands that can bind to metal ions to form complexes with specific geometries and functional properties. Nitrogen-containing heterocycles are among the most widely studied ligands. researchgate.net this compound, with its multiple nitrogen atoms, possesses significant potential as a versatile ligand.

Ligand Precursor for the Formation of Metal Complexes

This compound offers several potential binding sites for metal ions: the two nitrogen atoms of the indazole ring (N1 and N2) and the two nitrogen atoms of the hydrazinyl group. This allows it to adopt various coordination modes. tandfonline.com

Monodentate Coordination: The ligand can bind to a metal center through a single nitrogen atom, most commonly the pyridine-type N2 atom of the indazole ring. This is a common binding mode for simple indazole derivatives. researchgate.net

Bidentate Chelation: The hydrazinyl group can act as a bidentate ligand, coordinating to a single metal center through both of its nitrogen atoms to form a stable five-membered chelate ring. This mode is well-established for hydrazide and hydrazone ligands. at.uamtct.ac.in

Bridging Coordination: The ligand can act as a bridge, linking two or more metal centers. wikipedia.org This can occur in several ways, for example, by using the N2 of the indazole to bind one metal and the terminal -NH₂ of the hydrazinyl group to bind another. This bridging capability is crucial for the formation of coordination polymers.

The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the counter-anion, the solvent system, and the reaction stoichiometry. tandfonline.com

Development of Functional Coordination Compounds with Specific Geometries

The geometry of this compound and its various coordination modes can be exploited to construct functional coordination compounds with predictable structures. When acting as a chelating ligand, it imposes a rigid geometric constraint on the metal's coordination sphere.

When acting as a bridging ligand, it can connect metal ions into extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks known as coordination polymers or metal-organic frameworks (MOFs). tandfonline.com The rigid indazole unit can act as a structural strut, while the flexible hydrazinyl group provides the connecting node. The choice of metal ion, which has its own preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), adds another layer of control over the final supramolecular architecture. nih.gov This targeted design can lead to materials with interesting properties, such as porosity, luminescence, or catalytic activity.

Coordination ModePotential Metal Center GeometryResulting Structure Type
Monodentate (via Indazole N2)Tetrahedral, Square Planar, OctahedralDiscrete Complex
Bidentate (via -NHNH₂)Square Planar, OctahedralDiscrete Chelate Complex
Bridging (μ₂)Various1D, 2D, or 3D Coordination Polymer

This table summarizes the potential structural outcomes based on the coordination behavior of this compound.

Utility in Materials Science

The potential of this compound in materials science remains largely theoretical, with no significant body of research available to substantiate its practical application in the following areas.

Covalent Organic Frameworks are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a highly ordered manner. While hydrazine-containing compounds are known to be reactive monomers for the formation of hydrazone-linked COFs, no published studies specifically report the use of this compound as a building block for the synthesis of new COF materials. The bifunctional nature of this compound, possessing both a reactive hydrazinyl group and a rigid indazole core, suggests its potential as a COF monomer. However, without experimental data, its suitability and the properties of any resulting frameworks remain speculative.

Metal-Organic Frameworks are coordination polymers constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. Indazole derivatives, such as 1H-indazole-5-carboxylic acid, have been successfully employed as organic linkers in the synthesis of luminescent MOFs. The nitrogen atoms of the indazole ring and other functional groups can coordinate with metal centers. In principle, the hydrazinyl group of this compound could also participate in coordination or be a site for post-synthetic modification. However, a comprehensive search of the scientific literature did not yield any examples of MOFs that specifically incorporate this compound as a ligand.

Solution and vapor deposition techniques are critical for the fabrication of thin films for electronic and optoelectronic devices. The suitability of a compound as a precursor for these techniques depends on its volatility, thermal stability, and reactivity. There is no available research to indicate that this compound has been investigated or utilized as a precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), or solution-based deposition methods for the fabrication of thin films.

Small molecule organic semiconductors are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The design of these materials often focuses on creating molecules with extended π-conjugation, appropriate energy levels, and good intermolecular interactions for efficient charge transport. While various heterocyclic compounds are used as building blocks for organic semiconductors, there are no published reports detailing the synthesis or characterization of small molecule semiconductors that incorporate the this compound moiety. Its electronic properties and its influence on the solid-state packing of organic semiconductors are yet to be explored.

Future Research Directions and Unexplored Potential of 5 Hydrazinyl 1h Indazole

Development of Highly Efficient and Selective Synthetic Routes

The future development of applications for 5-Hydrazinyl-1H-indazole is intrinsically linked to the ability to produce it and its derivatives in a highly efficient and selective manner. Current synthetic strategies for the indazole core often involve multi-step processes that may lack the desired efficiency or selectivity for specific substitutions. Future research should therefore prioritize the development of novel synthetic pathways that are both high-yielding and afford precise control over the final molecular architecture.

One promising avenue is the refinement of methods starting from readily available precursors such as 5-aminoindazole (B92378). The diazotization of 5-aminoindazole followed by reduction of the resulting diazonium salt presents a classical yet potentially optimizable route. Modern advancements in catalytic systems, including the use of novel transition metal catalysts, could significantly improve the efficiency and selectivity of this transformation. Furthermore, exploring flow chemistry approaches could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste.

Another area ripe for exploration is the direct C-H functionalization of the indazole ring. While challenging, the successful development of methods to directly introduce a hydrazinyl group at the C5 position would represent a significant leap forward in synthetic efficiency. This could involve the use of specialized directing groups to guide the functionalization to the desired position with high regioselectivity.

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachPotential Starting MaterialKey TransformationAreas for Improvement
Diazotization/Reduction5-AminoindazoleDiazotization followed by reductionCatalyst development, reaction optimization, flow chemistry implementation
Direct C-H Hydrazinylation1H-IndazoleDirected C-H activationDevelopment of suitable directing groups and catalysts
Nucleophilic Aromatic Substitution5-Halo-1H-indazoleReaction with hydrazine (B178648)Optimization of reaction conditions to improve yield and selectivity

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

A thorough understanding of the reactivity of this compound is crucial for its application as a building block in the synthesis of more complex molecules. The presence of the reactive hydrazine moiety attached to the indazole core suggests a rich and varied chemical reactivity that is yet to be fully explored.

Future research should focus on systematically investigating the reactivity of the hydrazinyl group. This includes its behavior in condensation reactions with various carbonyl compounds to form hydrazones, which can then serve as precursors for a wide array of heterocyclic systems. The cyclization reactions of these hydrazone derivatives could lead to the formation of novel fused-ring systems with potential biological activity.

Mechanistic studies, both experimental and computational, will be vital in elucidating the pathways of these reactions. Understanding the underlying mechanisms will enable chemists to predict and control the outcomes of reactions, leading to the selective synthesis of desired products. For instance, investigating the tautomeric equilibrium of this compound and its derivatives will be important for understanding their reactivity and biological interactions.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. In the context of this compound, advanced computational modeling can provide valuable insights into its properties and reactivity, guiding experimental efforts and enabling the rational design of novel derivatives with specific functionalities.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, stability, and reactivity of this compound and its various tautomeric forms. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus informing the design of new synthetic reactions. Furthermore, DFT can be used to model the transition states of potential reactions, providing a deeper understanding of the reaction mechanisms.

Molecular dynamics (MD) simulations can be utilized to study the conformational dynamics of this compound derivatives and their interactions with biological targets, such as enzymes or receptors. This is particularly relevant for drug discovery applications, where understanding the binding mode and affinity of a molecule to its target is crucial. By simulating the behavior of these molecules in a biological environment, researchers can predict their potential as therapeutic agents and guide the design of more potent and selective drug candidates. The insights gained from these computational studies can be invaluable in prioritizing synthetic targets and reducing the time and cost associated with experimental screening.

Table 2: Application of Computational Methods to this compound Research

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Electronic structure analysis, reaction mechanism studiesReactivity prediction, understanding reaction pathways, tautomer stability
Molecular Dynamics (MD)Simulation of molecular interactions with biological targetsPrediction of binding modes and affinities, understanding dynamic behavior
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structureIdentification of key structural features for desired activity

Expansion of Applications in Emerging Interdisciplinary Fields

The unique structural features of this compound make it a promising candidate for a variety of applications in emerging interdisciplinary fields. Its potential as a scaffold in medicinal chemistry, a building block for novel materials, and a ligand in catalysis warrants significant future investigation.

In the realm of drug discovery , the indazole core is a well-established pharmacophore found in numerous clinically used drugs. The addition of a hydrazinyl group at the C5 position provides a versatile handle for the synthesis of a diverse library of derivatives. These derivatives could be screened for a wide range of biological activities, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antibacterial compounds. The ability of the hydrazine group to form various functional groups and participate in cyclization reactions opens up a vast chemical space for the design of new therapeutic agents.

In materials science , the aromatic and electron-rich nature of the indazole ring, combined with the reactive hydrazine group, suggests that this compound could be a valuable precursor for the synthesis of novel organic materials. For example, it could be used to create new dyes, polymers with interesting electronic or optical properties, or components of organic light-emitting diodes (OLEDs).

In the field of catalysis , this compound and its derivatives have the potential to act as ligands for the formation of metal complexes. The nitrogen atoms in both the indazole ring and the hydrazine moiety can coordinate to metal centers, creating catalysts with unique electronic and steric properties. These novel catalysts could find applications in a variety of organic transformations, contributing to the development of more efficient and sustainable chemical processes.

The exploration of these and other interdisciplinary applications will undoubtedly reveal the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydrazinyl-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, hydrazine hydrate in DMF facilitates both chlorine substitution and indazole ring closure . Optimization can include adjusting reaction time, temperature (e.g., controlled heating to avoid side reactions), and stoichiometry of hydrazine to precursor. Catalytic systems like Raney nickel may enhance nitro group reduction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify hydrazinyl protons and aromatic ring substitution patterns.
  • X-ray crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths and angles critical for confirming tautomeric forms (e.g., 1H vs. 2H-indazole) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.

Q. What are the key considerations for ensuring purity during synthesis?

  • Methodological Answer :

  • Use column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate the product.
  • Monitor by TLC and HPLC to detect byproducts like unreacted nitro intermediates or dimerized species .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO), predicting reactivity sites. Exact exchange terms in functionals enhance accuracy for thermochemical properties like bond dissociation energies . Solvent effects can be modeled using implicit solvation (e.g., PCM) to simulate reaction environments.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., cell lines, incubation time).
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., aryl groups at position 3) to isolate bioactivity drivers .
  • Meta-analysis : Use statistical tools to account for variability in pharmacological models (e.g., in vitro vs. in vivo efficacy) .

Q. What challenges arise in refining crystallographic data for hydrazinyl-substituted indazoles, and how are they addressed?

  • Methodological Answer :

  • Disorder in hydrazine groups : Apply constraints (e.g., ISOR, DELU) in SHELXL to model dynamic hydrogen bonding.
  • Twinned crystals : Use TWINLAW to identify twin laws and refine against merged data .
  • High-resolution data : Leverage synchrotron sources to resolve weak electron density for light atoms (e.g., hydrogen) .

Q. How can retrosynthetic analysis and AI-driven tools design derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Retrosynthesis : Prioritize hydrazine as a synthon for functionalization (e.g., coupling with aryl aldehydes to form hydrazones).
  • AI models : Platforms using Reaxys or Pistachio databases predict feasible routes for introducing electron-withdrawing groups (e.g., nitro, halogens) to modulate activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.